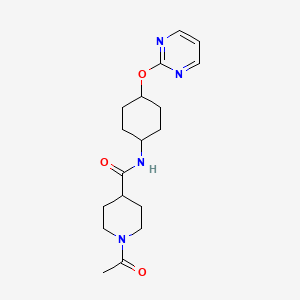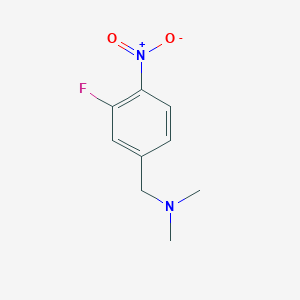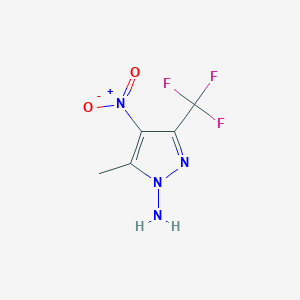![molecular formula C21H27NO3 B2416236 3-シクロプロピリデン-8-(3,4-ジエトキシベンゾイル)-8-アザビシクロ[3.2.1]オクタン CAS No. 2177060-72-7](/img/structure/B2416236.png)
3-シクロプロピリデン-8-(3,4-ジエトキシベンゾイル)-8-アザビシクロ[3.2.1]オクタン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropylidene-8-(3,4-diethoxybenzoyl)-8-azabicyclo[3.2.1]octane is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique structural framework, which includes a cyclopropylidene group and a diethoxybenzoyl moiety. The bicyclo[3.2.1]octane system is a common motif in many biologically active natural products and synthetic compounds, making it a subject of interest in various fields of scientific research.
科学的研究の応用
3-Cyclopropylidene-8-(3,4-diethoxybenzoyl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
準備方法
The synthesis of 3-Cyclopropylidene-8-(3,4-diethoxybenzoyl)-8-azabicyclo[3.2.1]octane can be achieved through several synthetic routes. One efficient method involves the use of an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octane intermediate . This approach allows for the construction of the bicyclic skeleton with high enantiomeric purity. Industrial production methods may involve similar synthetic strategies, optimized for large-scale production.
化学反応の分析
3-Cyclopropylidene-8-(3,4-diethoxybenzoyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl moiety, where nucleophiles such as amines or thiols replace the ethoxy groups, forming new derivatives.
作用機序
The mechanism of action of 3-Cyclopropylidene-8-(3,4-diethoxybenzoyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
3-Cyclopropylidene-8-(3,4-diethoxybenzoyl)-8-azabicyclo[3.2.1]octane can be compared to other bicyclo[3.2.1]octane derivatives, such as:
Bicyclo[3.2.1]octane: A simpler compound with a similar bicyclic structure, used as a precursor in the synthesis of more complex molecules.
8-Oxabicyclo[3.2.1]octane: A related compound featuring an oxygen atom in the bicyclic ring, known for its biological activity and use in natural product synthesis.
Tricyclo[3.2.1.02.7]octane: Another derivative with a tricyclic structure, used in the synthesis of various biologically active compounds.
The uniqueness of 3-Cyclopropylidene-8-(3,4-diethoxybenzoyl)-8-azabicyclo[3.2.1]octane lies in its specific functional groups and the resulting biological activities, which distinguish it from other similar compounds.
特性
IUPAC Name |
(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(3,4-diethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-3-24-19-10-7-15(13-20(19)25-4-2)21(23)22-17-8-9-18(22)12-16(11-17)14-5-6-14/h7,10,13,17-18H,3-6,8-9,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBKVGJCDLBDMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2C3CCC2CC(=C4CC4)C3)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
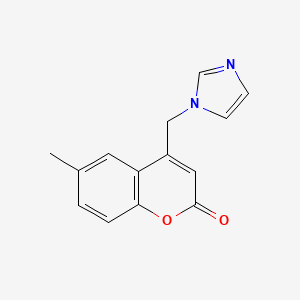
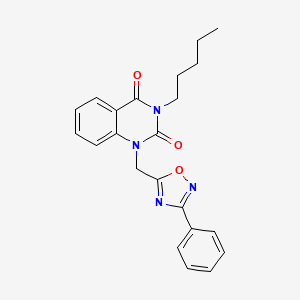
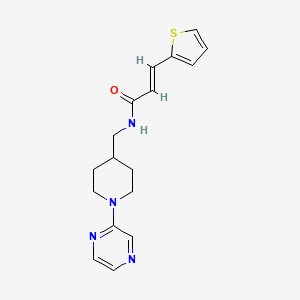
![N-(3-phenylpropyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2416156.png)
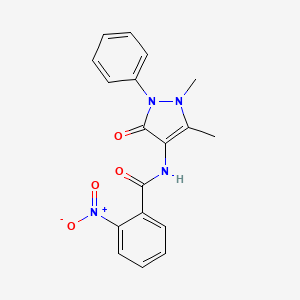
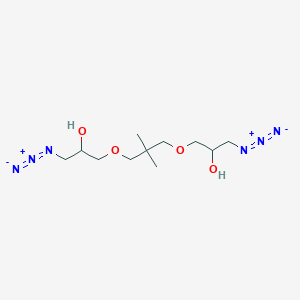
![N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B2416163.png)
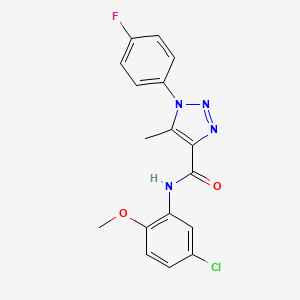
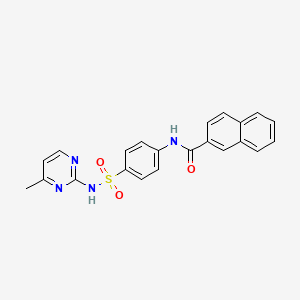
![4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol](/img/structure/B2416168.png)

